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Compound of Interest

Compound Name: E12-Tetradeceny! acetate

Cat. No.: B013439

Audience: Researchers, scientists, and drug development professionals.

Introduction: (E)-12-Tetradecenyl acetate (E12-14:0Ac) is a long-chain fatty acyl acetate,
identified as a key component of the sex pheromone blend for several insect species, including
the European Corn Borer, Ostrinia nubilalis. Its chemical formula is Ci1e6H3002 with a molecular
weight of 254.41 g/mol .[1][2][3] For research purposes, particularly in chemical ecology, pest
management, and sensory neuroscience, a reliable and stereoselective synthesis is crucial to
obtain the pure (E)-isomer, as biological activity is often highly dependent on stereochemistry.

This document provides detailed protocols for two distinct and reliable synthetic routes for
preparing (E)-12-tetradecenyl acetate: a Horner-Wadsworth-Emmons (HWE) olefination route
and a stereoselective alkyne reduction route. Both methods are designed to maximize the yield
of the desired (E)-isomer.

Method 1: Synthesis via Horner-Wadsworth-
Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of
alkenes from aldehydes or ketones. A key advantage of the HWE reaction is its strong
preference for forming (E)-alkenes, especially with unstabilized or simple alkyl phosphonates.
[4][5][6] This protocol outlines a three-step synthesis starting from commercially available 11-
bromo-1-undecanol.
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Logical Pathway for HWE Synthesis

Step 1: Arbuzov Reaction

(11—Bromoundecyl Acetate] Triethyl Phosphite
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Caption: Synthesis of (E)-12-Tetradecenyl Acetate via HWE.

Experimental Protocols

Part A: Synthesis of 11-Bromoundecyl Acetate

e To a solution of 11-bromo-1-undecanol (1.0 eq) in dichloromethane (DCM, approx. 0.5 M),
add pyridine (1.2 eq).

e Cool the mixture to 0 °C in an ice bath.

e Add acetic anhydride (1.2 eq) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin
Layer Chromatography (TLC).

Upon completion, quench the reaction with the slow addition of water.

Separate the organic layer, wash sequentially with 1M HCI, saturated NaHCOs solution, and
brine.

Dry the organic layer over anhydrous Na=SOs, filter, and concentrate under reduced
pressure to yield 11-bromoundecyl acetate, which can be used in the next step without
further purification.

Part B: Synthesis of Diethyl [11-(acetyloxy)undecyl]phosphonate (Arbuzov Reaction)

In a round-bottom flask equipped with a reflux condenser, combine 11-bromoundecyl acetate
(1.0 eq) and triethyl phosphite (1.2 eq).

Heat the mixture to 140-150 °C under an inert atmosphere (e.g., Nitrogen or Argon).

Maintain the temperature for 4-5 hours. The reaction progress can be monitored by
observing the cessation of ethyl bromide evolution.

After cooling to room temperature, remove the excess triethyl phosphite by vacuum
distillation to yield the crude phosphonate ester.

Part C: Horner-Wadsworth-Emmons Reaction

Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous
tetrahydrofuran (THF) under an inert atmosphere.

Cool the suspension to 0 °C.

Add a solution of the diethyl [11-(acetyloxy)undecyl]phosphonate (1.0 eq) in anhydrous THF
dropwise.

Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour to ensure
complete formation of the phosphonate carbanion.[7]
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e Cool the reaction mixture back to 0 °C and add acetaldehyde (1.5 eq) dropwise.

» Allow the reaction to slowly warm to room temperature and stir overnight.

e Quench the reaction carefully by the slow addition of saturated aqueous NH4Cl solution.[7]
o Extract the aqueous layer with ethyl acetate (3x).

o Combine the organic extracts, wash with brine, dry over anhydrous NazSOa4, and concentrate
under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel (eluting with a
hexane/ethyl acetate gradient) to afford pure (E)-12-tetradecenyl acetate.

Method 2: Synthesis via Stereoselective Alkyne
Reduction

This synthetic route builds the Ci4 carbon backbone by coupling two smaller fragments to
create an internal alkyne. The key step is the stereoselective reduction of this alkyne to the (E)-
alkene using a dissolving metal reduction, which reliably produces the trans-isomer.[8][9]

Logical Pathway for Alkyne Reduction Synthesis
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Step 1: Alkyne Alkylation
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Caption: Synthesis of (E)-12-Tetradecenyl Acetate via Alkyne Reduction.

Experimental Protocols

Part A: Synthesis of 11-Bromo-1-(tetrahydro-2H-pyran-2-yloxy)undecane
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e Dissolve 11-bromo-1-undecanol (1.0 eq) in anhydrous DCM.

e Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of pyridinium p-
toluenesulfonate (PPTS).

o Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

e Upon completion, dilute with ether and wash with saturated NaHCOs solution and brine.

o Dry the organic layer over Na2SOa, filter, and concentrate to yield the THP-protected alcohol.
Part B: Synthesis of 1-(Tetrahydro-2H-pyran-2-yloxy)tetradec-12-yne

e Prepare lithium acetylide by bubbling acetylene gas through a solution of n-butyllithium (n-
BuLi) in anhydrous THF/HMPA at -78 °C.

¢ Add the THP-protected 11-bromoundecane (1.0 eq) from Part A to the lithium acetylide
solution.

» Allow the reaction to warm slowly to room temperature and stir overnight.
e Quench with saturated aqueous NH4Cl.

o Extract with diethyl ether, wash the combined organic layers with water and brine, dry over
MgSOa4, and concentrate.

e The resulting terminal alkyne is then dissolved in anhydrous THF, cooled to -78 °C, and
deprotonated with n-BuLi (1.1 eq).

e After stirring for 1 hour, add methyl iodide (1.2 eq) and allow the mixture to warm to room
temperature.

o After 2-3 hours, quench with water and perform a standard extractive workup to yield the
internal alkyne.

Part C: Dissolving Metal Reduction

e Set up a three-neck flask with a dry ice/acetone condenser and an ammonia inlet.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Condense anhydrous liquid ammonia (approx. 10 mL per mmol of alkyne) into the flask at
-78 °C.

e Add small pieces of sodium metal (3.0 eq) until a persistent blue color is obtained.

e Add a solution of the alkyne from Part B (1.0 eq) in a small amount of anhydrous THF
dropwise.

 Stir the reaction at -78 °C for 2-4 hours, maintaining the blue color.

e Quench the reaction by the careful addition of solid ammonium chloride until the blue color
disappears.

» Allow the ammonia to evaporate. Dissolve the residue in water and extract with diethyl ether.
o Wash the organic extracts, dry, and concentrate to yield the THP-protected (E)-alkene.

Part D: Deprotection and Acetylation

e Dissolve the product from Part C in a mixture of acetic acid, THF, and water (3:1:1 ratio).
 Stir at room temperature for 8-12 hours to remove the THP protecting group.

» Neutralize the mixture with saturated NaHCOs and extract with ether.

e Dry and concentrate the organic phase to yield (E)-12-tetradecen-1-ol.

o Acetylate the resulting alcohol using the procedure described in Method 1, Part A (using
acetic anhydride and pyridine).

» Purify the final product by flash column chromatography to yield pure (E)-12-tetradecenyl
acetate.

Data Presentation
Table 1: Summary of Reaction Parameters
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Key Temperatur  Typical
Step Method Solvent j
Reagents e Time

Alcohol,
) Acetic
Acetylation 1&2 _ DCM 0°Cto RT 4-6 h
Anhydride,

Pyridine

Bromo-
acetate,

Arbuzov 1 ) Neat 140-150 °C 4-5h
Triethyl

Phosphite

Phosphonate,
1 NaH, THF 0°Cto RT 12-16 h
Acetaldehyde

HWE

Olefination

Bromo-THP
Alkylation 2 ether, Li- THF/HMPA -78 °Cto RT 12-16 h
acetylide, Mel

Internal
2 Alkyne, Na, lig. NHs / THF -78 °C 2-4 h
lig. NHs

Alkyne
Reduction

) THP-ether, AcOH/THF/H
Deprotection 2 ] ) Room Temp. 8-12 h
Acetic Acid 20

Table 2: Analytical Data for (E)-12-Tetradecenyl Acetate
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Property Value Reference
Molecular Formula C16H3002 [2]
Molecular Weight 254.41 g/mol [2]
CAS Number 35153-21-0 [2]
Appearance Colorless Qil
~5.4 (m, 2H, -CH=CH-), 4.05
(t, 2H, -CH20-), 2.04 (s, 3H, -
1H NMR (CDCls, 0)
COCHs), 1.62 (m, 5H), 1.2-1.4
(m, 16H)
~171.2,131.5, 124.5, 64.7,
13C NMR (CDCls, d) 32.5, 29.5 (multiple), 28.6,
25.9,21.0,17.9
m/z: 194 (M* - AcOH), and
GC-MS (El) o [10]
other characteristic fragments
Kovats Index (non-polar) ~1810 + 10 [2]

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, workup, and purification of

organic compounds as described in the protocols above.
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Caption: General workflow for organic synthesis and purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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